3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.
Introduction of the Chloro and Ethyl Groups: Chlorination and alkylation reactions are employed to introduce the chloro and ethyl groups at the desired positions on the benzothiophene ring.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are studied for their biological activities.
Pyridine Derivatives: Compounds like 4-aminopyridine and 2-chloropyridine are similar in structure and are used in various chemical and biological applications.
Uniqueness
3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-chloro-6-ethyl-N-(1-pyridin-4-ylethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-12-4-5-14-15(10-12)23-17(16(14)19)18(22)21-11(2)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSRCUOPYYSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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